

Application Notes and Protocols: Synthesis of N-Benzyl-2-phenylethanamine via Reductive Amination

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Compound of Interest

Compound Name: *N-Benzyl-2-phenylethanamine*

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Abstract

This document provides a detailed protocol for the synthesis of **N-Benzyl-2-phenylethanamine**, a valuable secondary amine intermediate in medicinal chemistry and organic synthesis. The described method utilizes a direct reductive amination of benzaldehyde with 2-phenylethanamine using sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent. This one-pot procedure offers high efficiency and good yields. Included are a comprehensive experimental protocol, a summary of key quantitative data, and visual diagrams illustrating the reaction mechanism and experimental workflow.

Introduction

N-Benzyl-2-phenylethanamine and its derivatives are important scaffolds in the development of various biologically active compounds. The synthesis of such secondary amines is commonly achieved through reductive amination.^[1] This method involves the condensation of a primary amine with an aldehyde or ketone to form an imine intermediate, which is subsequently reduced to the corresponding amine.^[1] Direct reductive amination, where the imine formation and reduction occur in a single pot, is an efficient and widely used strategy. Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) is a particularly effective reagent for this

transformation due to its mildness and selectivity for imines over carbonyl groups, which minimizes side reactions.[\[2\]](#)

Data Presentation

The following table summarizes the key quantitative and qualitative data for the synthesis of **N-Benzyl-2-phenylethanamine**.

Parameter	Value
Product Name	N-Benzyl-2-phenylethanamine
CAS Number	3647-71-0 [3] [4] [5]
Molecular Formula	C ₁₅ H ₁₇ N [3] [4] [5]
Molecular Weight	211.30 g/mol [1] [3]
Appearance	Clear light yellow liquid [6]
Boiling Point	327-328 °C at 750 mmHg [5] [6]
Density	1.007 g/mL at 25 °C [5] [6]
Typical Yield	75-95%
Purity	>98% (post-purification)
¹ H NMR (CDCl ₃)	δ 7.20-7.40 (m, 10H), 3.83 (s, 2H), 2.92 (t, J=7.2 Hz, 2H), 2.85 (t, J=7.2 Hz, 2H), 1.60 (br s, 1H).
¹³ C NMR (CDCl ₃)	δ 140.4, 139.9, 128.8, 128.6, 128.4, 128.2, 127.2, 126.1, 54.1, 51.0, 36.3. [4] [7]
Mass Spectrum (EI)	m/z (%): 211 (M+, 5), 120 (10), 91 (100), 65 (8). [4]

Experimental Protocol

This protocol describes a general procedure for the gram-scale synthesis of **N-Benzyl-2-phenylethanamine** via reductive amination.

Materials:

- Benzaldehyde (1.0 eq)
- 2-Phenylethanamine (1.05 eq)
- Sodium triacetoxyborohydride (STAB) (1.2 eq)
- 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

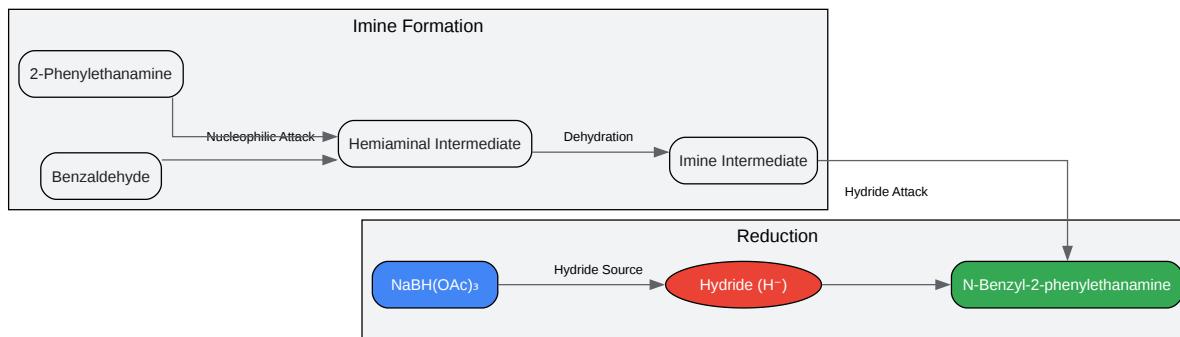
- Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 equivalent) and 2-phenylethanamine (1.05 equivalents). Dissolve the starting materials in 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approximately 0.2 M concentration of the aldehyde).
- Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
- Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.2 equivalents) portion-wise over 10-15 minutes. The reaction is mildly exothermic.

- Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the product.
- Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir the mixture vigorously for 15-20 minutes until gas evolution ceases.
- Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with two additional portions of DCM.
- Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate.
- Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: The crude **N-Benzyl-2-phenylethanamine** can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product as a clear light yellow liquid.

Visualizations

Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the reductive amination process.

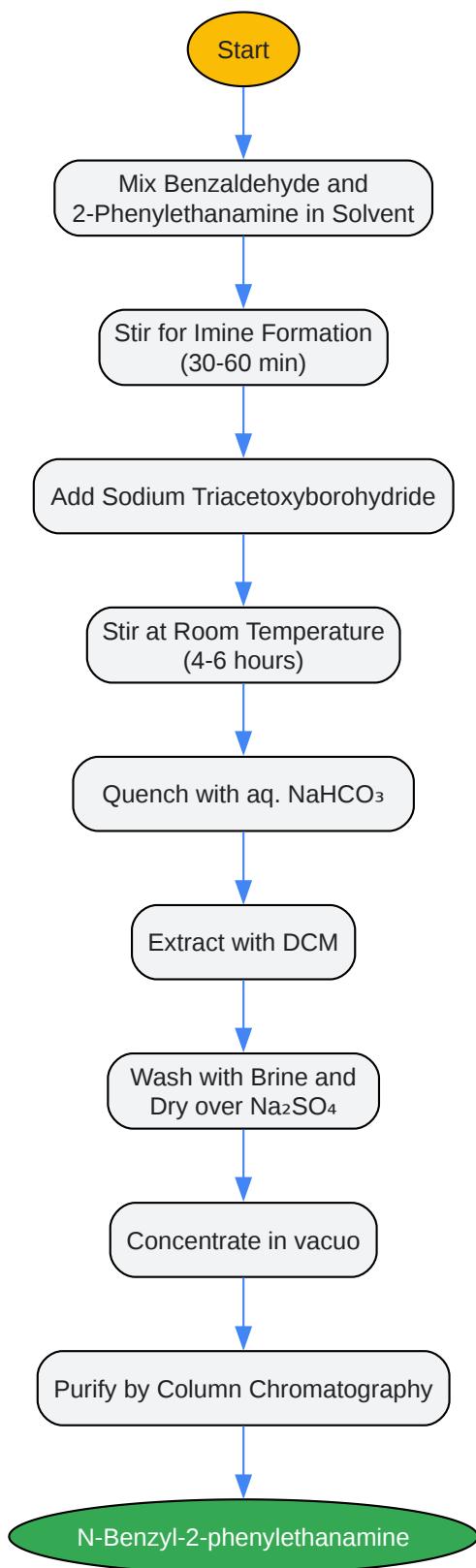


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Caption: Mechanism of Reductive Amination.

Experimental Workflow

The diagram below outlines the key stages of the experimental procedure for the synthesis of **N-Benzyl-2-phenylethanamine**.



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Caption: Synthesis Workflow.

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